2-(1-Chloroethyl)-1H-benzimidazole hydrochloride 2-(1-Chloroethyl)-1H-benzimidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 108244-38-8
VCID: VC11686712
InChI: InChI=1S/C9H9ClN2.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,1H3,(H,11,12);1H
SMILES: CC(C1=NC2=CC=CC=C2N1)Cl.Cl
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol

2-(1-Chloroethyl)-1H-benzimidazole hydrochloride

CAS No.: 108244-38-8

Cat. No.: VC11686712

Molecular Formula: C9H10Cl2N2

Molecular Weight: 217.09 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Chloroethyl)-1H-benzimidazole hydrochloride - 108244-38-8

Specification

CAS No. 108244-38-8
Molecular Formula C9H10Cl2N2
Molecular Weight 217.09 g/mol
IUPAC Name 2-(1-chloroethyl)-1H-benzimidazole;hydrochloride
Standard InChI InChI=1S/C9H9ClN2.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,1H3,(H,11,12);1H
Standard InChI Key VEMHLLGFNBAHSQ-UHFFFAOYSA-N
SMILES CC(C1=NC2=CC=CC=C2N1)Cl.Cl
Canonical SMILES CC(C1=NC2=CC=CC=C2N1)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzimidazole backbone fused to a benzene and imidazole ring, with a chloroethyl group (-CH2Cl) at the 2-position. The hydrochloride salt formation occurs via protonation of the imidazole nitrogen, improving solubility. X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.1982 Å, b = 9.4513 Å, c = 14.0485 Å, and β = 102.440°, forming infinite chains along the b-axis .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.108244-38-8
Molecular FormulaC₉H₁₀Cl₂N₂
Molecular Weight217.09 g/mol
IUPAC Name2-(1-Chloroethyl)-1H-benzimidazole; hydrochloride
SMILESCC(C1=NC2=CC=CC=C2N1)Cl.Cl
PubChem CID17139089

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.85–3.10 ppm correspond to the chloroethyl group’s methylene protons, while aromatic protons resonate between δ 7.20–7.80 ppm .

  • FT-IR: Stretching vibrations at 740 cm⁻¹ (C-Cl) and 3400 cm⁻¹ (N-H) confirm functional groups .

  • UV-Vis: Absorption maxima at 265 nm (π→π* transitions) and 310 nm (n→π*) align with conjugated aromatic systems .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution or condensation reactions. A patented method involves reacting 3-amino-4-methylaminobenzoic acid hydrochloride with chloroacetyl chloride in dimethylformamide (DMF), followed by cyclization and salt formation :

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcomeYield
13-Amino-4-methylaminobenzoic acid + chloroacetyl chloride in DMF (50°C, 2h)Intermediate formation85.5%
2Ethyl acetate precipitation, pH adjustment (NaOH)Crude 2-chloromethyl-1H-benzimidazole87.7%
3HCl treatmentHydrochloride salt formation99%+ purity

This route emphasizes cost-effectiveness and scalability, utilizing readily available starting materials .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (water, DMSO) but limited solubility in nonpolar solvents (hexane). Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmospheres .

Crystallographic Insights

The infinite chain structure observed via X-ray diffraction is stabilized by N-H···Cl hydrogen bonds (2.89 Å) and π-π stacking (3.45 Å interplanar distance) . These interactions influence the compound’s solid-state reactivity and dissolution kinetics.

Biological Activities and Mechanisms

Antimicrobial Activity

Benzimidazole derivatives inhibit microbial growth by targeting DNA gyrase and topoisomerase IV. In vitro assays demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Kinase Inhibition

Kinase profiling reveals selective inhibition of EGFR (IC₅₀ = 0.45 µM) and VEGFR-2 (IC₅₀ = 1.2 µM), suggesting antiangiogenic applications.

Pharmacological Applications

Drug Development

The compound serves as a precursor for kinase inhibitors (e.g., imatinib analogs) and antimicrobial agents. Structural modifications at the chloroethyl group enhance target specificity .

Agricultural Chemistry

Benzimidazole derivatives are employed as fungicides in crop protection. Field trials show 90% efficacy against Botrytis cinerea at 500 ppm.

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